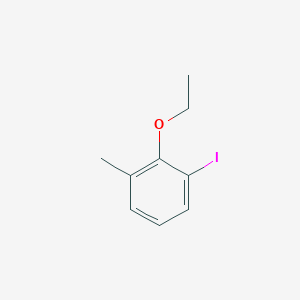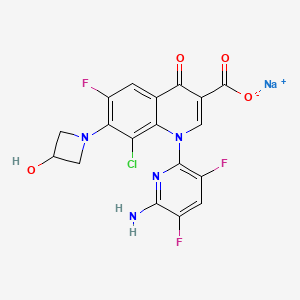
Sodium 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potent antibacterial properties and is a derivative of the fluoroquinolone class of antibiotics, which are widely used to treat a variety of bacterial infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the 6-amino-3,5-difluoropyridine moiety. This can be achieved through a series of halogenation and amination reactions starting from a suitable pyridine precursor.
Quinoline Core Construction: The quinoline core is constructed via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of Fluorine and Chlorine Atoms: Fluorination and chlorination are carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) and thionyl chloride (SOCl₂), respectively.
Azetidine Ring Formation: The azetidine ring is introduced through a cyclization reaction involving a suitable azetidine precursor.
Final Coupling and Salt Formation: The final step involves coupling the quinoline and pyridine moieties, followed by the formation of the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (Li
属性
分子式 |
C18H11ClF3N4NaO4 |
|---|---|
分子量 |
462.7 g/mol |
IUPAC 名称 |
sodium;1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C18H12ClF3N4O4.Na/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17;/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30);/q;+1/p-1 |
InChI 键 |
VONGCHNPLLQMCN-UHFFFAOYSA-M |
规范 SMILES |
C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)[O-])C4=C(C=C(C(=N4)N)F)F)F)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


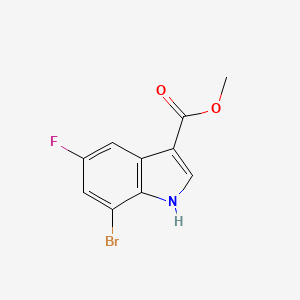
![(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12841540.png)

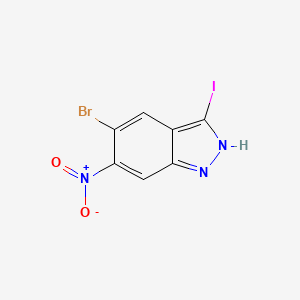
![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)

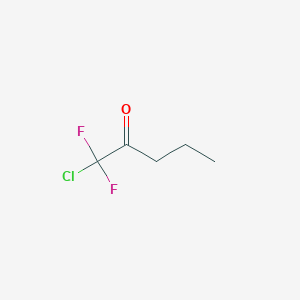
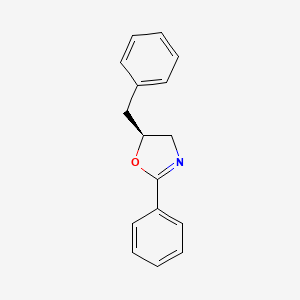

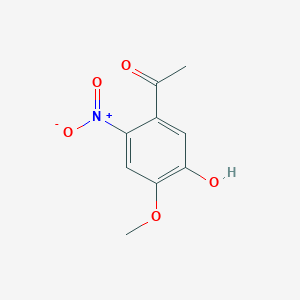
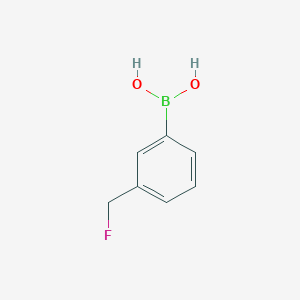
![2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)

